molecular formula C17H24BNO3 B6159074 1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one CAS No. 1181691-47-3

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one

Cat. No.: B6159074
CAS No.: 1181691-47-3
M. Wt: 301.2 g/mol
InChI Key: XTTFZLZMAAKELK-UHFFFAOYSA-N
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Description

This compound is a boron-containing tetrahydroisoquinoline derivative characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position of the isoquinoline scaffold and an acetyl group at the 2-position. Its molecular formula is C₁₇H₂₃BNO₃ (approximate molecular weight: 301.19 g/mol based on analogous compounds) . The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature in medicinal and materials chemistry .

Properties

CAS No.

1181691-47-3

Molecular Formula

C17H24BNO3

Molecular Weight

301.2 g/mol

IUPAC Name

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C17H24BNO3/c1-12(20)19-9-8-13-10-15(7-6-14(13)11-19)18-21-16(2,3)17(4,5)22-18/h6-7,10H,8-9,11H2,1-5H3

InChI Key

XTTFZLZMAAKELK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)C(=O)C)C=C2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations
Compound Name Core Structure Boron Substituent Position Key Functional Groups Molecular Weight (g/mol)
Target Compound Tetrahydroisoquinoline 6-position Acetyl (position 2) ~301.19
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one Dihydroisoquinolinone 6-position Ketone (position 1) 273.14
1-(5-Fluoro-6-(dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone Fluorinated isoquinoline 6-position Acetyl (position 1), Fluoro 295.16
1-[6-(Dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone Indazole 6-position Acetyl (position 1) 286.13

Key Observations :

  • Reactivity : Fluorinated analogs (e.g., ) exhibit increased electronic polarization, improving cross-coupling efficiency in aryl halide substitutions .
  • Stability: Dihydroisoquinolinone derivatives (e.g., ) lack the acetyl group, reducing steric hindrance and enhancing crystallinity for X-ray analysis .

Key Observations :

  • Palladium catalysis dominates synthesis, with yields >60% for most derivatives .
  • Fluorinated analogs require additional halogen-exchange steps, reducing overall efficiency .

Key Observations :

  • The acetyl group in the target compound may improve solubility in organic solvents compared to non-acetylated analogs .

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